N-(3-chloro-4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
CAS No.: 1251694-32-2
Cat. No.: VC7680948
Molecular Formula: C19H13ClFN5O2
Molecular Weight: 397.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251694-32-2 |
|---|---|
| Molecular Formula | C19H13ClFN5O2 |
| Molecular Weight | 397.79 |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H13ClFN5O2/c20-14-10-13(6-7-15(14)21)22-18(27)11-25-19(28)26-17(24-25)9-8-16(23-26)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,27) |
| Standard InChI Key | DAKJTDCHEARNNM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C=C2 |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s structure integrates a triazolo[4,3-b]pyridazine scaffold linked to an N-(3-chloro-4-fluorophenyl)acetamide group. The triazole ring (1,2,4-triazole) is fused with a pyridazine system at positions 4 and 3-b, creating a planar bicyclic framework. The acetamide side chain at position 2 of the triazole introduces a chloro-fluorophenyl substituent, enhancing lipophilicity and potential target binding.
Table 1: Key Physicochemical Properties
The presence of electronegative atoms (Cl, F, O, N) contributes to its polar surface area (112 Ų), suggesting moderate membrane permeability. The logP value, though unconfirmed, is estimated at ~3.1, indicating balanced hydrophobicity for cellular uptake.
Synthetic Pathways and Challenges
General Synthesis Strategy
The synthesis of triazolo-pyridazine derivatives typically involves cyclocondensation reactions. For this compound, a plausible route begins with the formation of the pyridazine core, followed by triazole ring closure and subsequent acetamide functionalization .
Key Steps:
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Pyridazine Formation: 6-Phenylpyridazin-3(2H)-one is synthesized via cyclization of a diketone precursor with hydrazine.
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Triazole Annulation: Reaction with nitrous acid or an equivalent introduces the triazole ring, yielding the 2H,3H-triazolo[4,3-b]pyridazin-3-one intermediate.
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Acetamide Coupling: The chloro-fluorophenyl acetamide group is introduced via nucleophilic acyl substitution, using bromoacetyl chloride and 3-chloro-4-fluoroaniline.
Optimization Challenges
Low yields (~30%) in triazole formation are common due to competing side reactions, as observed in analogous syntheses . Steric hindrance from the phenyl group at position 6 and the acetamide side chain further complicates cyclization. Purification via column chromatography is often required, given the compound’s moderate solubility in common organic solvents.
Biological Activity and Mechanistic Insights
Hypothesized Targets
The triazole moiety is known to inhibit fungal lanosterol 14α-demethylase (CYP51), while the pyridazine core may intercalate DNA or inhibit kinases. Molecular docking studies (unpublished but inferred from analogues) suggest affinity for EGFR and PARP-1, targets implicated in cancer and inflammation .
Anticancer Activity
Preliminary assays on similar structures show IC₅₀ values of 10–50 µM against MCF-7 and HeLa cell lines. The acetamide side chain may facilitate apoptosis via caspase-3 activation, though mechanism-of-action studies are ongoing .
Challenges and Future Directions
Knowledge Gaps
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In Vivo Efficacy: No pharmacokinetic data (e.g., half-life, bioavailability) are available.
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Toxicity Profile: Cytotoxicity to non-target mammalian cells remains unassessed.
Synthetic Innovations
Flow chemistry approaches could enhance triazole ring formation yields, while enzymatic catalysis might improve stereochemical control .
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